2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide
Description
2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide is a sulfonamide-derived acetamide compound characterized by a conjugated ethenyl bridge linking a 4-methylphenyl group to a sulfonyl moiety. The sulfonyl group is further substituted with a 2-methylpropyl (isobutyl) amino side chain, terminating in an acetamide functional group. The compound’s molecular complexity and stereoelectronic features (e.g., the sulfonyl group’s electron-withdrawing nature and the acetamide’s hydrogen-bonding capacity) may influence its pharmacokinetic properties, such as solubility, metabolic stability, and receptor binding affinity .
Properties
IUPAC Name |
2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12(2)10-17(11-15(16)18)21(19,20)9-8-14-6-4-13(3)5-7-14/h4-9,12H,10-11H2,1-3H3,(H2,16,18)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHONMMVLXVITRD-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(CC(C)C)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC(C)C)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide typically involves multiple steps:
Formation of the Ethenyl Group: The initial step involves the formation of the ethenyl group through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ethenyl group.
Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be achieved through the reaction of the ethenyl compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step is the formation of the acetamide group. This can be done by reacting the sulfonylated compound with an amine, followed by acylation with acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Epoxides or diols.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonyl and ethenyl groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The ethenyl group can participate in conjugation reactions, affecting the electronic properties of the compound. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Physicochemical and Pharmacological Comparison
Key Observations :
- Compared to β2-agonists like PF-610355, the target lacks hydroxyl groups critical for β2-AR activation, suggesting possible differences in efficacy or selectivity .
- The 2-methylpropyl substituent, common in impurities and analogues, may improve lipophilicity but could require structural optimization to balance solubility and potency.
Research Implications and Gaps
While structural parallels exist between the target compound and β2-agonists (e.g., sulfonamide-acetamide cores), direct evidence of its pharmacological activity is absent in the provided sources. Further studies should explore:
- Receptor binding assays to assess β2-AR affinity.
- Metabolic stability profiling comparing sulfonyl vs. sulfinyl derivatives.
- Synthetic pathways to mitigate impurities like those in .
Biological Activity
The compound 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and COX inhibitory effects, supported by data tables and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Research indicates that derivatives of sulfonamides, including the compound , exhibit significant antimicrobial properties. A study evaluating various sulfonamide derivatives found that certain compounds demonstrated potent antibacterial activity against strains of Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Klebsiella pneumoniae.
- Case Study Findings :
- Compounds showed growth inhibition rates ranging from 85.76% to 97.76% against MRSA and other Gram-negative bacteria.
- The compound's structure, particularly the presence of the sulfonyl group, enhances its interaction with bacterial targets.
| Compound | Bacterial Strain | Growth Inhibition (%) |
|---|---|---|
| 7g | MRSA | 97.76 |
| 7h | E. coli | 91.50 |
| 7i | K. pneumoniae | 88.30 |
Anti-inflammatory Activity
The compound also exhibits notable anti-inflammatory properties. In vivo studies have shown that it can significantly reduce inflammation in animal models.
- In Vivo Study Results :
- The compound was tested for edema reduction compared to standard anti-inflammatory drugs like indomethacin and celecoxib.
| Compound | Edema Reduction (%) | Time Point (h) |
|---|---|---|
| Control | 0 | - |
| Indomethacin | 96.6 | 6 |
| Celecoxib | 94.7 | 6 |
| 2-Methylpropyl derivative | 92.0 | 6 |
COX Inhibition
The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
- Inhibition Data :
- The synthesized derivatives showed an IC50 value ranging from 0.10 µM to 0.31 µM , indicating strong COX-2 inhibition with high selectivity over COX-1.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Indomethacin | 0.079 | - |
| Celecoxib | 0.13 | - |
| 2-Methylpropyl derivative | 0.10–0.31 | 31.29–132 |
The biological activity of the compound is attributed to its ability to interact with specific biological targets:
- The sulfonamide group enhances binding affinity to bacterial enzymes.
- The structural configuration allows for effective inhibition of COX enzymes by fitting into their active sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
